
6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one
Overview
Description
6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one is a synthetic organic compound with a unique structure that combines an amino group, a chlorophenyl group, and a dihydropyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one typically involves the reaction of 2-amino-4-chlorophenylamine with 2,2-dimethyl-3,4-dihydro-2H-pyran-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding aniline derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield aniline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
One of the most promising applications of this compound is its anticancer properties . Research indicates that derivatives of pyranones exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit histone deacetylases (HDACs), leading to apoptosis in cancer cells. Specifically, modifications to the 2-amino-4-chlorophenyl group enhance the anticancer activity by increasing binding affinity to target proteins involved in cell cycle regulation and apoptosis pathways .
Case Study: HDAC Inhibition
A study synthesized a series of compounds based on structural modifications of related pyranones and assessed their antiproliferative effects on HCT-116 cells. Out of 24 synthesized compounds, several exhibited IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent, indicating their potential as effective anticancer agents .
Neuroprotective Effects
2. Neuroprotection
The compound has also been investigated for its neuroprotective effects . Research suggests that certain pyranone derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The presence of the chlorophenyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further development in neuroprotective therapies .
Antimicrobial Activity
3. Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Various studies have reported that pyranone derivatives possess antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes, leading to cell death .
Case Study: Antibacterial Screening
In one study, derivatives similar to 6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one were screened against multiple bacterial strains, showing promising results against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Summary Table of Applications
Application | Mechanism of Action | Relevant Findings |
---|---|---|
Anticancer | HDAC inhibition leading to apoptosis | IC50 values lower than doxorubicin in HCT-116 cells |
Neuroprotection | Protection from oxidative stress | Potential for treatment in neurodegenerative diseases |
Antimicrobial | Disruption of cell membranes or enzyme inhibition | Effective against Staphylococcus aureus and E. coli |
Mechanism of Action
The mechanism of action of 6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one involves its interaction with specific molecular targets. The amino and chlorophenyl groups can interact with enzymes and receptors, modulating their activity. The dihydropyranone ring can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chlorophenyl phenyl ether
- 2-Amino-4-chlorophenyl-6-methoxy-4H-pyran-4-one
- 2-Amino-4-chlorophenyl-6-cyclopentylpyrimidine
Uniqueness
6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one is unique due to its combination of functional groups and ring structure, which confer specific chemical and biological properties
Biological Activity
The compound 6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one , commonly referred to as a pyran derivative, is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 241.71 g/mol. The compound features a pyran ring substituted with an amino group and a chlorophenyl moiety, which are critical for its biological activity.
Anticancer Activity
Research has indicated that pyran derivatives exhibit significant anticancer properties. A study demonstrated that various substituted pyrans, including those similar to our compound, showed potent inhibitory effects against several cancer cell lines, including HCT-116 and HeLa cells. The IC50 values for some derivatives were reported to be lower than those of standard chemotherapeutic agents like doxorubicin .
Table 1: Anticancer Activity of Pyran Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
6-Amino-2H-pyran | HCT-116 | 0.69 | |
Doxorubicin | HCT-116 | 2.29 | |
6-(Chloro)Pyran | HeLa | 11.0 |
Antimicrobial Activity
Pyran derivatives have also been investigated for their antimicrobial properties. The presence of the chlorophenyl group enhances the antimicrobial efficacy against various bacteria and fungi. Studies have shown that modifications in the pyran structure can lead to increased potency against resistant strains .
Anticonvulsant Activity
In addition to anticancer and antimicrobial activities, some studies have explored the anticonvulsant potential of pyran derivatives. For instance, compounds structurally related to this compound have demonstrated significant anticonvulsant effects in animal models .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the substitution pattern on the pyran ring significantly influences biological activity. The presence of electron-withdrawing groups, such as chlorine on the phenyl ring, enhances the compound's potency by increasing its lipophilicity and ability to interact with biological targets .
Case Study 1: Anticancer Efficacy
A recent study synthesized a series of pyran derivatives and assessed their cytotoxic effects on cancer cell lines. Among these, a compound closely related to this compound exhibited an IC50 value of 0.69 µM against HCT-116 cells, suggesting strong anticancer potential .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of various pyran derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a chlorophenyl substituent were particularly effective, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 6-((2-Amino-4-chlorophenyl)amino)-2,2-dimethyl-2H-pyran-4(3H)-one, and how can reaction conditions improve yield?
Methodological Answer:
Synthesis often involves coupling 2-amino-4-chloroaniline with a substituted pyranone precursor. A multi-step approach may include:
- Step 1: Prepare the pyranone core via cyclization of diketones or ketoenols under acidic conditions (e.g., H₂SO₄ or p-TsOH) .
- Step 2: Introduce the 2-amino-4-chlorophenyl group via nucleophilic substitution or Buchwald–Hartwig amination, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .
- Yield Optimization: Vary solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometry (1:1.2 molar ratio of pyranone to aniline derivative). Monitor progress via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify tautomeric forms (e.g., keto-enol equilibria) by analyzing chemical shifts:
- Keto form: A downfield singlet (~δ 3.5–4.0 ppm) for the dimethyl group and a deshielded carbonyl carbon (~δ 190–200 ppm) .
- Enol form: Broad OH proton (~δ 12–14 ppm) and conjugated double bonds in the pyran ring .
- HRMS: Confirm molecular formula (C₁₄H₁₆ClN₂O₂) with exact mass matching [M+H]+ = 295.0871 .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Anticancer Activity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Compare with coumarin-based controls, noting structural similarities to bioactive benzoxazinones .
- Antimicrobial Screening: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disc diffusion, using concentrations of 10–100 µg/mL .
Advanced Research Questions
Q. How to address contradictions in reported biological activity data across studies?
Methodological Answer:
- Variable Analysis: Control for assay conditions (pH, serum content, incubation time) and impurity profiles (HPLC purity ≥95%) .
- Meta-Analysis: Use statistical tools (e.g., ANOVA) to compare datasets. For example, discrepancies in IC₅₀ values may arise from differential cell line viability protocols .
Q. What methodologies assess environmental stability and degradation pathways?
Methodological Answer:
- Photolysis Studies: Expose to UV light (λ = 254–365 nm) in aqueous solutions. Monitor degradation via LC-MS, identifying products like chlorophenols or pyran ring-opened fragments .
- Hydrolysis Kinetics: Test pH-dependent stability (pH 3–10) at 25°C and 40°C. Use pseudo-first-order kinetics to calculate half-lives .
Q. Key Notes
- Synthesis: Prioritize Pd-catalyzed coupling for regioselective amination .
- Characterization: Combine X-ray crystallography (for solid-state tautomerism) with solution NMR .
- Environmental Impact: Include ecotoxicity assays (e.g., Daphnia magna) in long-term studies .
Properties
IUPAC Name |
6-(2-amino-4-chloroanilino)-2,2-dimethyl-3H-pyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-13(2)7-9(17)6-12(18-13)16-11-4-3-8(14)5-10(11)15/h3-6,16H,7,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCPEUIQACJTTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C=C(O1)NC2=C(C=C(C=C2)Cl)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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